molecular formula C24H22N2O3 B4940313 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

Cat. No.: B4940313
M. Wt: 386.4 g/mol
InChI Key: PKSKATDDLUCJDY-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole core substituted with a 3-methylphenyl group and a 4-propoxybenzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the benzoxazole derivative with 4-propoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent-free microwave thermolysis has also been reported as an efficient method for synthesizing benzoxazole derivatives, offering a rapid and environmentally friendly alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. The benzoxazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide: A closely related compound with a similar structure but different substitution pattern.

    N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide: Another analog with a methoxy group instead of a propoxy group.

Uniqueness

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-13-28-20-10-7-17(8-11-20)23(27)25-19-9-12-22-21(15-19)26-24(29-22)18-6-4-5-16(2)14-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSKATDDLUCJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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